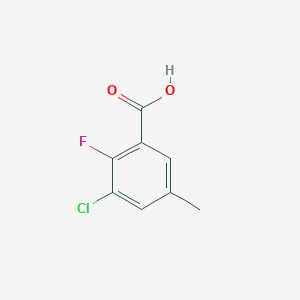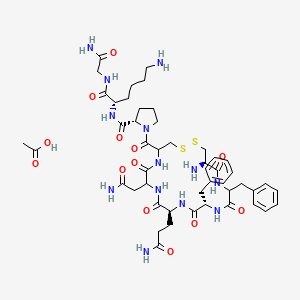
H-Cys(1)-DL-Phe-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Cys(1)-DL-Phe-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H is a synthetic peptide with a specific sequence of amino acids. Peptides like this one are often used in various scientific research fields due to their ability to mimic natural biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .
Attachment to Resin: The first amino acid is attached to a solid resin.
Deprotection: The protecting group is removed to expose the reactive amine group.
Coupling: The next amino acid, with its own protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis with high precision. These machines automate the repetitive cycles of deprotection and coupling, significantly increasing efficiency and yield .
化学反応の分析
Types of Reactions
The peptide can undergo various chemical reactions, including:
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
This peptide has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigates protein-protein interactions and enzyme-substrate relationships.
Medicine: Potential therapeutic applications, including drug delivery systems and vaccine development.
Industry: Utilized in the development of biomaterials and biocompatible coatings.
作用機序
The peptide exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The cysteine residues can form disulfide bonds, which are essential for maintaining the peptide’s three-dimensional structure and biological activity . The peptide can also mimic natural ligands, binding to receptors and modulating their activity .
類似化合物との比較
Similar Compounds
H-Cys-Gly-Trp-Lys-NH2: Another peptide with cysteine residues that can form disulfide bonds.
H-Cys(SO₃H)-OH: A cysteine derivative used in various biochemical applications.
H-Cys Bzl -OMe.HCl: A cysteine-containing peptide with a benzyl protecting group.
Uniqueness
The unique sequence of H-Cys(1)-DL-Phe-Phe-Gln-DL-Asn-DL-Cys(1)-Pro-Lys-Gly-NH2.CH3CO2H allows it to form specific secondary structures and interact with particular molecular targets, making it valuable for specialized research applications .
特性
分子式 |
C48H69N13O13S2 |
|---|---|
分子量 |
1100.3 g/mol |
IUPAC名 |
acetic acid;(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(10S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H65N13O11S2.C2H4O2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34;1-2(3)4/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68);1H3,(H,3,4)/t28-,29-,30-,31?,32-,33?,34?,35-;/m0./s1 |
InChIキー |
ZONQCMCHGLZABI-YGWIXZPSSA-N |
異性体SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)C2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
正規SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B14763545.png)

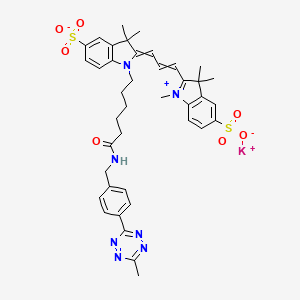
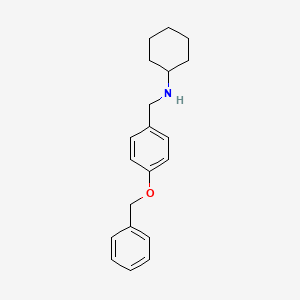


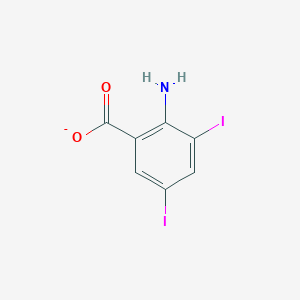
![5'-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B14763606.png)
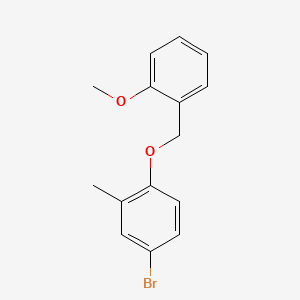
![(2R,3R,4S,5S,6R)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14763615.png)
![1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol](/img/structure/B14763630.png)
![(2S,3R,4S,5S,6R)-2-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14763634.png)
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8alpha,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14763638.png)
